molecular formula C13H11N5O2 B1418363 Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1158351-21-3

Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1418363
M. Wt: 269.26 g/mol
InChI Key: AEHSLEZXKDAZSP-UHFFFAOYSA-N
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Description

“Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been studied extensively in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR). This process involves the use of mild acidic conditions or neutral ionic liquids, which can influence the regioselectivity of the synthesis .

Scientific Research Applications

  • Neuroprotection and Anti-neuroinflammatory Agents

    • Field : Pharmaceutical Research
    • Application : Triazole-Pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
    • Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Synthesis of Substituted 1,2,4-triazolo[1,5-a]pyrimidines

    • Field : Chemistry of Heterocyclic Compounds
    • Application : A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .
    • Methods : The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates was demonstrated .
    • Results : Compounds containing condensed triazole and pyrimidine rings, in particular derivatives of 1,2,4-triazolo-[1,5-a]pyrimidine (TP), have diverse biological activity .
  • Ruthenium (II)-Hmtpo Complexes

    • Field : Inorganic Chemistry
    • Application : 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Dihydroorotate Dehydrogenase Inhibitors

    • Field : Medicinal Chemistry
    • Application : 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a reactant for the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

    • Field : Organic Chemistry
    • Application : 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Binding to HIV TAR RNA

    • Field : Biochemistry
    • Application : Investigations of the pharmacological activity caused by binding to HIV TAR RNA .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Ruthenium (II)-Hmtpo Complexes

    • Field : Inorganic Chemistry
    • Application : 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Dihydroorotate Dehydrogenase Inhibitors

    • Field : Medicinal Chemistry
    • Application : 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a reactant for the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

    • Field : Organic Chemistry
    • Application : 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Binding to HIV TAR RNA

    • Field : Biochemistry
    • Application : Investigations of the pharmacological activity caused by binding to HIV TAR RNA .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

properties

IUPAC Name

methyl 7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-12(19)9-7-15-13-16-11(17-18(13)10(9)14)8-5-3-2-4-6-8/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHSLEZXKDAZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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